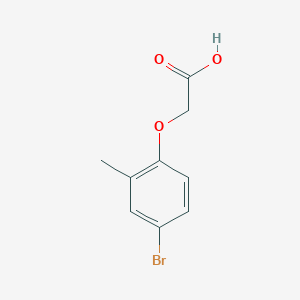

2-(4-Bromo-2-methylphenoxy)acetic acid

Description

Overview and Significance within Phenoxyacetic Acid Chemistry

2-(4-Bromo-2-methylphenoxy)acetic acid is a synthetically derived organic compound belonging to the extensive class of phenoxyacetic acids. Its molecular structure is characterized by a central phenoxyacetic acid core, which is a phenyl ring linked to an acetic acid moiety through an ether bond. Specifically, this compound is distinguished by two substitutions on the phenyl ring: a bromine atom at the fourth position (para) and a methyl group at the second position (ortho) relative to the ether linkage.

In academic research, such substitutions are intentionally designed to modulate the biological activity and physicochemical properties of the molecule. For instance, the introduction of a bromo group at the para-position is a common strategy in the development of bioactive compounds, including those with anti-inflammatory or antimicrobial potential. mdpi.compropulsiontechjournal.com The methyl group can likewise affect how the molecule interacts with biological targets. Therefore, this compound serves as a valuable chemical intermediate and a subject of study for understanding structure-activity relationships within this class of compounds. Its structure makes it a building block for more complex molecules in pharmaceutical and agrochemical research.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 6956-82-7 |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Appearance | White to off-white crystalline powder |

| Boiling Point | 346.3°C at 760 mmHg |

| Flash Point | 163.3°C |

| Density | 1.56 g/cm³ |

| SMILES | CC1=C(C=CC(=C1)Br)OCC(=O)O |

This data is compiled from publicly available chemical databases. chemchart.comechemi.com

Historical Context of Substituted Phenoxyacetic Acids in Chemical and Biological Sciences

The scientific journey of phenoxyacetic acids began in the late 19th century with initial syntheses, but their profound impact was not realized until the 1940s. wikipedia.org A pivotal moment in agricultural science was the discovery of their plant growth-regulating properties, which quickly led to the development of the first selective organic herbicides.

Compounds such as 4-chloro-2-methylphenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) were among the earliest and most successful examples. propulsiontechjournal.comnih.gov These "phenoxy herbicides" demonstrated a remarkable ability to control broadleaf weeds in cereal crops and lawns without harming the desired grasses. propulsiontechjournal.com This discovery revolutionized weed management and significantly boosted agricultural productivity.

The success of these early compounds spurred extensive research into a vast number of other substituted phenoxyacetic acids. Scientists systematically modified the structure by introducing different substituents (like halogens, methyl groups, or nitro groups) at various positions on the phenyl ring to investigate the effects on herbicidal efficacy, selectivity, and environmental persistence. mdpi.com This research expanded from agriculture into other areas of biological science. For example, various phenoxyacetic acid derivatives have been investigated for their potential as antimicrobial agents and for applications in medicine. propulsiontechjournal.comstarskychemical.com The study of these compounds has provided fundamental insights into the mechanisms of plant hormones, as they often act as synthetic auxins, and has established a rich field of structure-activity relationship studies that continues to inform the design of new bioactive molecules. mdpi.comstarskychemical.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRFEMOMSGWISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289890 | |

| Record name | 2-(4-bromo-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6956-82-7 | |

| Record name | NSC65090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromo-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Bromo 2 Methylphenoxy Acetic Acid

Direct Synthesis of 2-(4-Bromo-2-methylphenoxy)acetic Acid

The primary route to obtaining this compound involves the direct bromination of its parent compound, 2-methylphenoxyacetic acid. This electrophilic aromatic substitution targets the position para to the activating ether group.

Bromination Strategies of 2-Methylphenoxyacetic Acid

The synthesis of this compound is efficiently achieved through the electrophilic bromination of 2-methylphenoxyacetic acid. researchgate.netcolab.ws In this reaction, the phenoxyacetic acid moiety directs the incoming electrophile, the bromine atom, to specific positions on the aromatic ring. The ether and methyl groups are ortho-para directing activators. Due to steric hindrance from the ortho-methyl group and the acetic acid side chain, the bromination predominantly occurs at the C4 position, which is para to the ether linkage. A common and effective method involves the use of molecular bromine (Br₂) as the brominating agent. researchgate.netcolab.ws

Comparative Analysis of Bromination Reagents and Conditions

While molecular bromine is a frequently cited reagent for this transformation, a variety of brominating agents and conditions are available for aromatic bromination, each with distinct characteristics regarding reactivity, selectivity, and safety. acsgcipr.orgacsgcipr.org The choice of reagent can be critical for optimizing yield and minimizing side reactions. acsgcipr.org

Molecular bromine (Br₂) is a moderately strong electrophile that can be enhanced by the use of Lewis acids or protic acids like acetic acid. acsgcipr.orgchemicalbook.com For activated rings, such as in 2-methylphenoxyacetic acid, a catalyst may not be strictly necessary. Alternative reagents include N-Bromosuccinimide (NBS), which is often used under radical or electrophilic conditions and is considered a safer alternative to liquid bromine. chemicalbook.com Other N-bromo compounds like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) also serve as sources of electrophilic bromine. acsgcipr.org The reaction conditions, particularly the solvent, play a significant role. Glacial acetic acid is a common solvent for such brominations. chemicalbook.com

Table 1: Comparison of Common Bromination Reagents for Aromatic Systems

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Molecular Bromine | Br₂ | Acetic acid, CCl₄, often with a Lewis acid catalyst acsgcipr.orgchemicalbook.com | High reactivity, cost-effective. | Corrosive, toxic, generates HBr byproduct. acsgcipr.org |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Aprotic solvents, often with an acid catalyst or light for radical reactions. chemicalbook.com | Solid, easier to handle than Br₂, high selectivity. | Higher molecular weight, can lead to radical side reactions. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Acetonitrile, dichloromethane. | High bromine content, stable solid. | Can be aggressively reactive. |

Derivatization and Functionalization Strategies for this compound Analogues

The carboxylic acid and bromo-substituted aromatic ring of this compound provide two reactive sites for further chemical modification, allowing for the synthesis of a wide array of analogues.

Synthesis of Tris(2-hydroxyethyl)ammonium 4-Halo-2-methylphenoxyacetates (Halocresacins)

A notable class of derivatives is the Halocresacins, which are ammonium (B1175870) salts. Specifically, Bromocresacin is synthesized through a straightforward acid-base reaction between this compound and the tertiary amine, triethanolamine. researchgate.netcolab.ws This reaction typically proceeds under mild conditions, yielding the corresponding tris(2-hydroxyethyl)ammonium salt. researchgate.netcolab.ws These ionic liquid-type compounds have been investigated for various biological activities. researchgate.net The general synthesis involves mixing the carboxylic acid and the amine, often in a suitable solvent, to facilitate the proton transfer and salt formation. brieflands.com

Formation of Carboxylic Acid Derivatives (e.g., Hydrazides, Esters)

The carboxylic acid functional group is readily converted into other functionalities such as esters and hydrazides.

Esters: Esterification can be achieved through standard methods, such as the Fischer esterification with an alcohol under acidic catalysis. Alternatively, the acid can be converted to a more reactive acyl halide or activated with coupling agents before reaction with an alcohol. For instance, reacting an acid bromide intermediate with an alcohol like methanol (B129727) yields the corresponding methyl ester. libretexts.org

Hydrazides: Hydrazides are commonly prepared from the corresponding esters. The ethyl or methyl ester of this compound can be refluxed with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol. chemicalbook.comniscpr.res.in This nucleophilic acyl substitution reaction typically proceeds in good yield to form the desired 2-(4-bromo-2-methylphenoxy)acetohydrazide. chemicalbook.comnih.gov These hydrazides are valuable intermediates themselves, serving as precursors for various heterocyclic compounds. ijpsr.com

Strategic Incorporation into Complex Molecular Scaffolds and Heterocyclic Systems

The structure of this compound and its derivatives serves as a scaffold for building more complex molecules, particularly heterocyclic systems. The hydrazide derivative is a key synthon in this regard.

For example, phenoxyacetic acid hydrazides can undergo cyclocondensation reactions with various reagents. Reaction with dicarbonyl compounds like 2,4-pentanedione can yield pyrazole (B372694) derivatives. nih.gov Similarly, treatment with carbon disulfide can lead to the formation of oxadiazole rings. nih.gov Another strategy involves reacting the hydrazide with isothiocyanates to produce triazole systems. nih.gov These methods demonstrate how the initial phenoxyacetic acid framework can be strategically elaborated into diverse and complex heterocyclic structures, which are of significant interest in medicinal and materials chemistry. niscpr.res.innih.gov

Table 2: Examples of Synthesized Derivatives and Heterocyclic Systems

| Starting Material | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| This compound | Triethanolamine | Ammonium Salt (Halocresacin) | researchgate.net, colab.ws |

| Substituted Phenoxyacetate Ester | Hydrazine Hydrate | Acid Hydrazide | chemicalbook.com, niscpr.res.in |

| Phenoxyacetic Acid Hydrazide | Pentane-2,4-dione | Pyrazole Derivative | nih.gov |

| Phenoxyacetic Acid Hydrazide | Carbon Disulfide | Oxadiazole Derivative | nih.gov |

Mechanistic Elucidation of Key Synthetic Transformations for Bromophenoxyacetic Acid Derivatives

The synthesis of bromophenoxyacetic acid derivatives, including this compound, primarily relies on the formation of an ether linkage between a substituted phenol (B47542) and an acetic acid moiety. The mechanistic pathways for these transformations are crucial for understanding reaction kinetics, optimizing conditions, and predicting outcomes. The two most significant mechanisms are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis

The most common and straightforward method for preparing this compound and its derivatives is the Williamson ether synthesis. wikipedia.orglibretexts.org This reaction, developed by Alexander Williamson in 1850, proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgbyjus.com

Deprotonation of the Phenol: The first step is the deprotonation of the phenolic hydroxyl group of 4-bromo-2-methylphenol (B185452) using a suitable base, typically an alkali hydroxide (B78521) like sodium hydroxide (NaOH). This acid-base reaction forms a sodium phenoxide intermediate. Phenols are sufficiently acidic to be deprotonated by strong bases, creating a potent nucleophile. gordon.edu

Nucleophilic Attack: The resulting 4-bromo-2-methylphenoxide ion then acts as the nucleophile. It attacks the electrophilic carbon of an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid. The reaction follows a concerted S_N2 pathway where the nucleophile performs a backside attack on the carbon atom bearing the halogen (the leaving group). wikipedia.orgmasterorganicchemistry.com This single-step process involves the simultaneous formation of the new carbon-oxygen ether bond and the cleavage of the carbon-halogen bond. byjus.com

The reaction is most efficient with primary alkyl halides, like chloroacetic acid, as secondary and tertiary halides tend to favor elimination reactions. wikipedia.orgmasterorganicchemistry.com Following the substitution, an acidification step is required to protonate the carboxylate and yield the final this compound product. gordon.edu

Table 1: Mechanistic Details of the Williamson Ether Synthesis for Bromophenoxyacetic Acids

| Feature | Description |

| Reaction Type | Bimolecular Nucleophilic Substitution (S_N2). wikipedia.org |

| Key Steps | 1. Deprotonation of phenol to form a nucleophilic phenoxide. gordon.edu2. Backside attack of the phenoxide on the α-carbon of a haloacetic acid. wikipedia.org3. Concerted bond formation (C-O) and bond cleavage (C-Halogen). byjus.com |

| Intermediate | A transition state is formed, but there are no stable intermediates. wikipedia.org |

| Reactants | A substituted phenol (e.g., 4-bromo-2-methylphenol) and an α-haloacetic acid (e.g., chloroacetic acid). gordon.edu |

| Reagents | A strong base (e.g., Sodium Hydroxide) for deprotonation. gordon.edu |

| Stereochemistry | Inversion of configuration at the electrophilic carbon (not applicable for chloroacetic acid). |

| Rate Determining Step | The bimolecular nucleophilic attack. masterorganicchemistry.com |

Ullmann Condensation

An alternative, though often requiring more forcing conditions, is the Ullmann condensation. This is a copper-catalyzed reaction used to form aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.org While the Williamson synthesis involves a phenoxide attacking an alkyl halide, the Ullmann reaction typically involves an alkoxide (or phenoxide) attacking an aryl halide. wikipedia.orgorganic-chemistry.org This method becomes relevant for derivatives where the substitution pattern makes the Williamson route less feasible.

The mechanism of the Ullmann condensation is more complex and has been the subject of extensive study. The generally accepted pathway involves the following key transformations:

Formation of a Copper(I) Alkoxide: The reaction often begins with the in-situ formation of a copper(I) alkoxide or phenoxide from the corresponding alcohol/phenol and a copper(I) salt. wikipedia.org

Reaction with Aryl Halide: This copper-containing nucleophile then reacts with the aryl halide. Unlike the classic S_N2 mechanism, which does not occur at an sp²-hybridized aromatic carbon, this process is a type of nucleophilic aromatic substitution (S_NAr). byjus.comwikipedia.org The reaction likely proceeds through an oxidative addition/reductive elimination sequence, although alternative pathways have been proposed. wikipedia.org In this sequence, the copper(I) species undergoes oxidative addition to the aryl halide to form a transient aryl-copper(III) intermediate. This is followed by reductive elimination, which forms the new carbon-oxygen bond of the aryl ether and regenerates a copper(I) species that can continue the catalytic cycle.

Traditional Ullmann reactions required stoichiometric amounts of copper and very high temperatures (often over 200°C). wikipedia.org However, modern advancements using ligands such as diamines have led to catalytic systems that operate under milder conditions. wikipedia.orgmdpi.com For the synthesis of bromophenoxyacetic acid derivatives, this would involve coupling a brominated phenol with a halo-aromatic ring, or vice-versa, depending on the desired final structure.

Table 2: Mechanistic Details of the Ullmann Condensation for Aryl Ether Formation

| Feature | Description |

| Reaction Type | Copper-Promoted Nucleophilic Aromatic Substitution. wikipedia.org |

| Key Steps | 1. Formation of a copper(I) phenoxide species. wikipedia.org2. Oxidative addition of the aryl halide to the copper center to form a Cu(III) complex.3. Reductive elimination to form the C-O bond and regenerate the Cu(I) catalyst. wikipedia.org |

| Intermediate | Organocopper complexes (e.g., Ar-Cu(III)-OR). wikipedia.org |

| Reactants | An aryl halide and a phenol (or their corresponding salts). wikipedia.org |

| Reagents | A copper catalyst (e.g., CuI, Cu₂O) and often a ligand (e.g., phenanthroline) and a base. wikipedia.org |

| Substrate Scope | Effective for electron-deficient aryl halides; reactivity order is typically I > Br > Cl. wikipedia.orgmdpi.com |

| Conditions | Traditionally high temperatures (>200°C), but modern catalysts allow for milder conditions. wikipedia.org |

Both the Williamson and Ullmann methodologies represent fundamental strategies for constructing the ether linkage central to bromophenoxyacetic acid derivatives. The choice of method is often dictated by the specific substitution patterns on the aromatic rings and the availability of starting materials. For the direct synthesis of this compound, the S_N2 mechanism of the Williamson ether synthesis is the most direct and mechanistically straightforward pathway.

Computational Chemistry and Theoretical Investigations of 2 4 Bromo 2 Methylphenoxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the optimal molecular structure and energy.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for this class of compounds, often paired with basis sets like 6-311++G(d,p) or aug-cc-pVTZ to achieve reliable results researchgate.netresearchgate.netnih.gov.

Geometry Optimization: The first step in a computational study is to find the molecule's lowest energy structure, or its optimized geometry. For the analogous compound (4-Chloro-2-methylphenoxy)acetic acid, DFT calculations have been used to determine key structural parameters . The bond lengths and angles are influenced by the substitution pattern on the phenyl ring. For instance, the presence of the halogen and methyl groups can induce strain and cause deviations from ideal geometries . The bond length of the ether linkage and the carboxylic acid group are particularly important for the molecule's chemical behavior.

Table 1: Representative Optimized Structural Parameters (Calculated for (4-Chloro-2-methylphenoxy)acetic acid)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.384 Å |

| C4-C5 | 1.407 Å | |

| C-O (acid) | 1.344 Å | |

| C-O (ether) | 1.375 Å | |

| Bond Angle | C1-O-C7 | 118.5° |

| O-C7-C8 | 109.2° | |

| C7-C8-O(H) | 111.8° |

Data based on studies of (4-Chloro-2-methylphenoxy)acetic acid and are illustrative for the bromo-analog.

Vibrational Analysis: Once the geometry is optimized, the same DFT methods can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra researchgate.netnih.gov. By analyzing the potential energy distribution (PED), each vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule nih.gov. For phenoxyacetic acid derivatives, characteristic vibrations include O-H stretching of the carboxylic acid, C=O carbonyl stretching, C-O ether linkages, and various phenyl ring modes orientjchem.org. Calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and other systematic errors in the theoretical model nih.gov.

Hartree-Fock (HF) is another foundational ab initio (from first principles) method used in quantum chemistry. Unlike DFT, HF does not approximate the electron correlation energy, which can limit its accuracy for certain properties. However, it is often used as a starting point for more advanced methods and for comparative purposes alongside DFT researchgate.netnih.gov.

Studies on phenoxyacetic acid derivatives frequently report results from both HF and DFT calculations researchgate.netnih.gov. Comparing the outcomes allows researchers to assess the importance of electron correlation for a given molecular property. Generally, DFT methods like B3LYP provide geometries and vibrational frequencies that are in better agreement with experimental data than those from HF calculations researchgate.netasianpubs.org. The inclusion of electron correlation in DFT typically leads to a more accurate description of bond lengths and vibrational modes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons researchgate.net. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and optical properties nih.govijert.org.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state nih.gov. For phenoxyacetic acid derivatives, the HOMO is typically localized over the electron-rich phenyl ring, while the LUMO may be distributed across the carboxylic acid group or the aromatic system researchgate.netresearchgate.net. DFT calculations are widely used to compute the energies of these orbitals. For the analogous (4-Chloro-2-methylphenoxy)acetic acid, these calculations help identify the most reactive sites in the molecule and predict its electronic behavior researchgate.net.

Table 2: Calculated Frontier Orbital Energies and Energy Gap (Illustrative)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.0 |

| Energy Gap (ΔE) | 5.5 |

Values are representative for phenoxyacetic acid derivatives and depend on the specific computational method and level of theory.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.

Vibrational Spectra: As discussed in section 4.1.1, theoretical calculations of IR and Raman spectra can predict the position and intensity of vibrational bands, providing a "fingerprint" of the molecule researchgate.netnih.gov.

NMR Spectra: Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) parameters. Using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the ¹H and ¹³C chemical shifts researchgate.net. These theoretical values, when compared to experimental data, can confirm the proposed molecular structure.

Electronic Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states nih.gov. This analysis can identify the nature of these transitions, such as n→π* or π→π* transitions ijert.org.

Conformational Preferences: Molecules with rotatable bonds, like the ether linkage and the carboxylic acid group in 2-(4-Bromo-2-methylphenoxy)acetic acid, can exist in multiple conformations. A Potential Energy Surface (PES) scan can be performed computationally by systematically rotating a specific dihedral angle and calculating the energy at each step. This process helps identify the most stable conformer (the one with the lowest energy) and the energy barriers between different conformations researchgate.net.

Molecular Dynamics Simulations for Conformational Landscape and Stability

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often within a solvent environment dovepress.com. MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system nih.gov.

For a molecule like this compound, MD simulations could be used to:

Explore the conformational landscape in solution, revealing which conformations are most prevalent and the timescales of transitions between them rsc.org.

Study the stability of the molecule by analyzing its structural fluctuations over time.

Investigate intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules (e.g., water) dovepress.comnih.gov.

This approach provides a more realistic picture of the molecule's behavior in a biological or chemical system compared to static, gas-phase calculations nih.gov.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that interprets the molecular wavefunction in terms of localized chemical bonds and lone pairs. It provides a detailed picture of charge distribution and interactions within the molecule researchgate.netnih.gov.

Key insights from NBO analysis include:

Charge Distribution: NBO calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.

Hyperconjugative Interactions: NBO analysis can identify and quantify the strength of stabilizing interactions, such as the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. These interactions, often described by a second-order perturbation energy (E(2)), are crucial for understanding molecular stability researchgate.netnih.gov. For phenoxyacetic acids, important interactions include delocalization from oxygen lone pairs into antibonding orbitals of the phenyl ring or carbonyl group.

Hydrogen Bonding: The analysis can characterize both intramolecular and intermolecular hydrogen bonds by examining the donor-acceptor interactions between the relevant orbitals nih.gov.

Structure Activity Relationship Sar and Molecular Interactions of 2 4 Bromo 2 Methylphenoxy Acetic Acid Analogues

Influence of Substituent Effects on Biological Activity: The Role of Bromine and Methyl Groups

The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature, position, and number of substituents on the aromatic ring. mdpi.com For analogues of 2-(4-Bromo-2-methylphenoxy)acetic acid, the bromine and methyl groups are critical determinants of efficacy, modifying the electronic structure and physicochemical properties of the molecule. mdpi.com

The presence of halogen substituents, such as bromine or chlorine, on the phenoxy ring is a common strategy to modulate biological activity. Studies on related compounds have shown that introducing a bromine atom at the para-position (position 4) of the phenoxy ring can markedly enhance inhibitory activity against certain biological targets. nih.gov For instance, in a series of phenoxyacetic acid derivatives designed as cyclooxygenase-2 (COX-2) inhibitors, the introduction of a bromo group at position 4 resulted in robust inhibitory efficacy compared to unsubstituted analogues. nih.gov The substitution of chlorine at the para-position has been noted to have a smaller impact on the destabilization of the π-electron system compared to substitutions at the ortho or meta positions, which may correlate with activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijsmr.in This approach is valuable for predicting the efficacy of new chemical entities and understanding the molecular properties that govern their biological actions. mdpi.comijsmr.in

Predictive QSAR models have been successfully developed for various classes of phenoxyacetic acid derivatives to forecast their biological properties. mdpi.com The development of a robust QSAR model involves dividing a dataset of compounds with known activities into a training set for model generation and a test set for external validation. nih.gov The predictive power of a QSAR model is a critical characteristic, indicating its ability to accurately estimate the activity of compounds not used in its development. nih.gov

For a series of 2,4-disubstituted-phenoxy acetic acid derivatives, a three-dimensional QSAR (3D-QSAR) study using the k-nearest neighbor method (kNN-MFA) generated models with significant predictive capabilities. chalcogen.ro One such model demonstrated a cross-validated R² (q²) of 0.8392 and a predictive R² (pred_r²) for the external test set of 0.7059, indicating that the model could correctly predict the activity for 83.9% of the training set and 70.5% of the test set compounds. chalcogen.ro Such statistically validated models are considered highly predictive and useful for screening new potential herbicides or other biologically active agents. mdpi.com

Table 1: Example of Statistical Parameters for a Predictive QSAR Model

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated R²) | 0.8392 | Represents the internal predictive ability of the model, calculated using leave-one-out cross-validation. chalcogen.ro |

| pred_r² (External R²) | 0.7059 | Represents the model's ability to predict the activity of an external set of compounds not used in model building. chalcogen.ro |

| k (Nearest Neighbors) | 2 | The number of nearest neighbors used in the kNN method to predict activity. chalcogen.ro |

This table is based on data from a 3D-QSAR study on 2,4-disubstituted-phenoxy acetic acid derivatives as CRTh2 receptor antagonists. chalcogen.ro

QSAR models identify key molecular descriptors that correlate with biological activity, providing insight into the mechanism of action. mdpi.com Molecular descriptors are numerical values that quantify different physicochemical properties of a molecule. For phenoxyacetic acid derivatives, studies have shown that properties like lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors are significant determinants of their biological efficacy. mdpi.com

In the context of 3D-QSAR, steric and electrostatic fields are crucial descriptors. The model developed for 2,4-disubstituted-phenoxy acetic acid derivatives indicated that steric descriptors were key to evaluating the activity of new molecules. chalcogen.ro This suggests that the size and shape of the substituents (like the bromine and methyl groups) are critical for a proper fit into the target's binding site. Hydrophobic, steric, and electronic effects are often found to be relevant in determining the biological activity variability of phenolic compounds. ijsmr.in By understanding which descriptors are most influential, researchers can rationally design new analogues with potentially improved bioactivity.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein) to form a stable complex. amazonaws.com It is instrumental in elucidating binding mechanisms and predicting the affinity between a ligand and its biological target.

Molecular docking studies on phenoxyacetic acid derivatives have been used to explore their interactions with various biological targets, including enzymes and receptors. scienceopen.com These studies can predict the binding energy, which is an estimate of the affinity of the compound for the protein's active site; a lower binding energy typically indicates a more stable and favorable interaction. amazonaws.com

For example, docking studies of related organotin(IV) complexes derived from 4-chlorophenoxyacetic acid against targets from the SARS-CoV-2 virus, such as the spike protein and nucleocapsid protein, have shown adequate interactions. scienceopen.com These simulations help visualize how the ligand fits into the binding pocket of the macromolecule and can differentiate between various possible binding modes. nih.gov The specific orientation adopted by this compound within a target active site is determined by a combination of steric complementarity and favorable intermolecular interactions.

Beyond predicting binding orientation and affinity, molecular docking identifies the specific interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the active site. researchgate.net

Visualizing the docked complex allows for the identification of these crucial interactions. amazonaws.com For instance, the carboxylate group of the acetic acid moiety is a common pharmacophoric feature that can form strong hydrogen bonds or electrostatic interactions with positively charged or polar residues in an active site. The substituted phenyl ring, with its bromo and methyl groups, can engage in hydrophobic or van der Waals interactions with nonpolar residues. nih.gov In studies of glycine oxidase, a protein that binds glycine (a small amino acid), specific residues like His-583 were found to interact directly with the carboxyl oxygen of the substrate, highlighting the importance of such interactions for binding and catalysis. nih.gov Identifying these key interactions is fundamental to understanding the compound's mechanism of action and provides a blueprint for designing new derivatives with enhanced potency and selectivity.

Research Applications and Pharmacological Explorations of 2 4 Bromo 2 Methylphenoxy Acetic Acid Derivatives

Utility as a Chemical Building Block and Synthetic Intermediate in Complex Organic Synthesis

The molecular architecture of 2-(4-bromo-2-methylphenoxy)acetic acid makes it a valuable intermediate in organic synthesis. The carboxylic acid group, the ether linkage, and the substituted aromatic ring are all reactive sites that can be modified to build more complex molecules. Phenoxyacetic acid derivatives are recognized as important intermediates in the production of pharmaceuticals, pesticides, and dyes.

The synthesis of derivatives often begins with the reaction of a substituted phenol (B47542), in this case, 4-bromo-2-methylphenol (B185452), with an acetate source. For instance, a general method involves reacting aldehydes with ethyl bromoacetate, followed by hydrolysis to yield the phenoxyacetic acid derivative mdpi.comnih.gov. This core structure can then be further elaborated. The carboxylic acid functional group is a key handle for creating amides, esters, and hydrazones, significantly expanding the chemical diversity of the resulting compounds. For example, the synthesis of hydrazone derivatives has been achieved by reacting 2-(formylphenoxy)acetic acids with various hydrazides mdpi.comnih.gov. This versatility establishes this compound as a fundamental building block for creating libraries of compounds for biological screening.

Roles in Plant Physiology and Agrochemical Research

Phenoxyacetic acid derivatives have a long history in agricultural science, most notably as synthetic auxins that can function as plant growth regulators and herbicides.

Investigation as Plant Growth Regulators and Herbicidal Agents

Compounds structurally related to this compound, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and MCPA (2-methyl-4-chlorophenoxyacetic acid), are well-known selective herbicides that target broadleaf weeds. propulsiontechjournal.com These compounds mimic the natural plant hormone auxin, leading to uncontrolled and unsustainable growth that ultimately results in the death of susceptible plants. Research has shown that N-(2-bromo-4-chlorophenyl)-2-(2, 4-dichlorophenoxy)-N-nitroacetamide, a phenoxyacetic acid derivative, exhibited good herbicidal activity against the roots of various plant species. jetir.org This suggests that derivatives of this compound could also possess phytotoxic properties, making them candidates for agrochemical research and development.

Tools for Studying Plant Cell Processes, including Elongation and Division

The auxin-like activity of phenoxyacetic acids makes them valuable tools for studying fundamental plant cellular processes. The synthetic auxin 2,4-D has been used to investigate the relationship between cell elongation and cell division in plant cell cultures. nih.gov Studies on tobacco cell lines have shown that different synthetic auxins can differentially affect these two processes; for example, 1-naphthaleneacetic acid (NAA) primarily stimulates cell elongation, whereas 2,4-D is a more potent trigger for cell division. nih.gov By using compounds like this compound and its derivatives, researchers can probe the specific signaling pathways that control cell fate in plants, distinguishing between the mechanisms that lead to cell expansion and those that promote proliferation. nih.gov These compounds allow for the dissection of complex developmental programs in plants by selectively activating different auxin-responsive pathways. nih.gov

In Vitro Biological Activity and Enzyme Modulation Studies

Derivatives of this compound have been synthesized and evaluated for a range of pharmacological activities, demonstrating their potential to interact with and modulate the function of key biological targets, including enzymes and microbial pathogens.

Enzyme Inhibition Potentials (e.g., Aldose Reductase, Alpha-Glucosidase, COX-2, Xanthine Oxidase)

The phenoxyacetic acid scaffold has been identified as a promising framework for designing enzyme inhibitors.

Aldose Reductase: Aldose reductase is an enzyme in the polyol pathway that has been implicated in the long-term complications of diabetes. nih.govaustinpublishinggroup.com Its inhibition is a key therapeutic strategy. openmedicinalchemistryjournal.com A number of carboxylic acid derivatives have been investigated as aldose reductase inhibitors (ARIs). nih.gov For example, 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid was found to be a potent inhibitor of human aldose reductase (hALR2). jetir.org Similarly, 2-(2-(4-bromo-2-fluorobenzyl)-1,1-dioxido-2H-benzo[e] Current time information in St Louis, MO, US.biosynth.comthiazin-4(3H)-ylidene)acetic acid showed good aldose-reductase inhibition with an IC50 value of 0.11 μM. nih.gov These findings highlight the potential of bromo-substituted phenoxyacetic acid structures in the design of effective ARIs.

Alpha-Glucosidase: Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. nih.govnih.govscielo.br A study on benzothiazine-based N-arylacetamides, derived from a phenoxyacetic acid precursor, identified several potent inhibitors of the α-glucosidase enzyme. nih.gov Compounds 12a and 12d from this study showed IC50 values of 18.25 µM and 20.76 µM, respectively, which were significantly better than the standard drug acarbose (IC50 = 58.8 µM). nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. mdpi.comfrontiersin.org Selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.com Research into novel phenoxyacetic acid derivatives revealed compounds with potent and selective COX-2 inhibitory activity. mdpi.comnih.gov The introduction of a bromo group at the para-position of the phenoxy ring was shown to enhance inhibitory activity in several series of compounds. nih.gov For instance, one derivative demonstrated a COX-2 IC50 value of 0.06 µM, which was superior to the reference drug mefenamic acid (IC50 = 1.98 µM) and comparable to celecoxib (IC50 = 0.05 µM). mdpi.com

Xanthine Oxidase: Xanthine oxidase (XO) is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. mdpi.comfrontiersin.org Overactivity of this enzyme can lead to hyperuricemia and gout. frontiersin.org Consequently, XO inhibitors are a primary treatment for these conditions. nih.govnih.gov While direct studies on this compound were not found, the general class of heterocyclic and phenolic compounds are actively being investigated as XO inhibitors, with many showing potent activity. mdpi.comnih.gov

Table 1: Enzyme Inhibitory Activities of Selected Phenoxyacetic Acid Derivatives

| Derivative Class | Target Enzyme | Key Derivative Example | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|---|

| Benzothiazine-based | Aldose Reductase | 2-(2-(4-bromo-2-fluorobenzyl)...acetic acid | 0.11 | - | - |

| Benzothiazine-based | Alpha-Glucosidase | Compound 12a | 18.25 | Acarbose | 58.8 |

| Hydrazone-based | COX-2 | Compound 7b | 0.06 | Celecoxib | 0.05 |

| Hydrazone-based | COX-2 | Compound 7b | 0.06 | Mefenamic Acid | 1.98 |

Antimicrobial Properties against Specific Microbial Strains (e.g., S. aureus, E. coli, Bacillus subtilis)

The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens. Phenoxyacetic acid derivatives have been explored for their potential antibacterial and antifungal activities. The presence of a bromo group on the aromatic ring is often associated with enhanced antimicrobial efficacy. propulsiontechjournal.comresearchgate.net

Studies on para-bromophenoxyacetic acid demonstrated potent antimicrobial activity against a range of microorganisms, including bacteria and fungi. propulsiontechjournal.comresearchgate.net This compound showed notable inhibitory effects against Bacillus subtilis and E. coli. propulsiontechjournal.comresearchgate.net The zone of inhibition for para-bromophenoxyacetic acid was reported to be larger than that of the standard antibiotic gentamicin, indicating strong activity. propulsiontechjournal.com Other research has shown that different phenoxyacetic acid derivatives possess activity against Staphylococcus aureus. jetir.org For example, 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid showed a zone of inhibition of 19mm against S. aureus. jetir.org The mechanism of action is thought to involve disruption of cell membranes, interference with cell wall synthesis, or inhibition of essential protein or nucleic acid synthesis. propulsiontechjournal.comresearchgate.net

Table 2: Antimicrobial Activity of Selected Phenoxyacetic Acid Derivatives

| Derivative | Target Microorganism | Method | Result | Reference Compound |

|---|---|---|---|---|

| para-bromophenoxyacetic acid | Bacillus subtilis | Disc Diffusion | Potent activity, larger lethal zone than reference | Gentamicin |

| para-bromophenoxyacetic acid | E. coli | Disc Diffusion | Potent activity, larger lethal zone than reference | Gentamicin |

| 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid | Staphylococcus aureus | Disc Diffusion | Zone of Inhibition: 19 mm | Ampicillin (23 mm) |

Exploration of Anti-inflammatory and Analgesic Effects within the Structural Class

Derivatives of phenoxyacetic acid, including structures related to this compound, have been a significant focus of research for developing new anti-inflammatory and analgesic agents. nih.gov The primary therapeutic action of this class of compounds is linked to their ability to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation. nih.govslideshare.net

In vivo studies are commonly employed to determine the anti-inflammatory potential of these derivatives. A standard model is the carrageenan-induced paw edema test in rats, which mimics the physiological inflammatory response. nih.gov Research has shown that certain synthesized derivatives exhibit potent anti-inflammatory effects. For instance, in one study, compounds 5f and 7b demonstrated significant in vivo inhibition of paw thickness, with reduction percentages of 63.35% and 46.51%, respectively. nih.gov These compounds also reduced paw weight by 68.26% and 64.84%, respectively, indicating a substantial anti-inflammatory response. nih.gov Notably, the anti-inflammatory efficacy of these compounds was found to be comparable to or, in some cases, surpassing that of established drugs like mefenamic acid. nih.gov

The analgesic effects of these compounds are often evaluated using methods such as the acetic acid-induced writhing test in mice. umpr.ac.id This test assesses a compound's ability to reduce pain responses triggered by a chemical irritant. The mechanism is linked to the inhibition of prostaglandin synthesis, as acetic acid stimulates the release of arachidonic acid, leading to prostaglandin formation and pain. umpr.ac.id Compounds that successfully reduce the number of writhing episodes are considered effective analgesics. umpr.ac.id Studies on phenoxyacetic acid derivatives have confirmed their pain-relieving properties, which complements their anti-inflammatory activity. nih.gov

Table 1: In Vivo Anti-inflammatory Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | Paw Thickness Inhibition (%) | Paw Weight Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) |

|---|---|---|---|---|

| 5f | 63.35 | 68.26 | 61.04 | 60.58 |

| 7b | 46.51 | 64.84 | 64.88 | 57.07 |

| Celecoxib | 55.43 | 66.56 | 62.74 | 62.31 |

| Mefenamic Acid | 39.53 | 48.43 | 44.82 | 41.58 |

Data sourced from a study evaluating novel phenoxyacetic acid derivatives. nih.gov

Mechanism of Action at the Molecular Level (e.g., Receptor Binding, Pathway Modulation)

The molecular mechanism underlying the pharmacological effects of this compound derivatives is primarily the inhibition of cyclooxygenase (COX) enzymes. nih.gov NSAIDs function by blocking the action of two key isoforms, COX-1 and COX-2, which are essential for the conversion of arachidonic acid into prostaglandins. nih.govslideshare.net Prostaglandins are lipid compounds that mediate physiological processes such as inflammation, pain, and fever. nih.gov

The therapeutic anti-inflammatory effects are largely attributed to the inhibition of the COX-2 isoform, which is inducibly expressed at sites of inflammation. nih.gov In contrast, the COX-1 isoform is constitutively expressed in many tissues, including the stomach and kidneys, where it is involved in protective functions. A key goal in the development of modern anti-inflammatory drugs has been to achieve selective inhibition of COX-2 over COX-1 to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

The structural basis for this selectivity lies in differences within the active sites of the two enzymes. The COX-2 active site possesses an additional side pocket due to the presence of smaller amino acids (Val523, Arg513, and Val434) compared to the larger residues in COX-1 (Ile523, His513, and Ile434). nih.gov This structural variance allows for the design of molecules that can specifically bind to and inhibit COX-2. Research into phenoxyacetic acid derivatives has led to the synthesis of compounds with high selectivity for COX-2. nih.gov For example, certain derivatives incorporating a 4-bromophenyl group have shown remarkable selectivity and potency. nih.gov

By inhibiting COX-2, these compounds effectively modulate inflammatory pathways. The reduction in prostaglandin E2 (PGE-2) synthesis at the site of inflammation leads to decreased edema, erythema, and pain. nih.gov Furthermore, the anti-inflammatory action is supported by the observed reduction in the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). nih.gov This indicates that the mechanism extends beyond simple prostaglandin synthesis inhibition to a broader modulation of the inflammatory cascade.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Selected Phenoxyacetic Acid Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 5d | 12.14 | 0.08 |

| 5e | 11.42 | 0.07 |

| 5f | 10.33 | 0.06 |

| 7b | 13.05 | 0.09 |

| 10c | 14.11 | 0.09 |

| 10d | 12.65 | 0.08 |

| 10e | 11.87 | 0.07 |

| 10f | 10.84 | 0.06 |

| Celecoxib | 15.13 | 0.06 |

| Mefenamic Acid | 10.24 | 5.30 |

IC50 represents the half-maximal inhibitory concentration. A lower value indicates greater potency. Data sourced from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. nih.gov

Environmental Fate and Biotransformation of Phenoxyacetic Acid Herbicides Generalized Context

Microbial Degradation Mechanisms in Environmental Systems

Microbial breakdown is a primary route for the dissipation of phenoxyacetic acid herbicides in soil and water. researchgate.netjuniperpublishers.com The efficiency of this degradation is dependent on various factors, including the composition of the microbial community, temperature, pH, and the availability of nutrients and oxygen. researchgate.netindianecologicalsociety.comprakritimitrango.com

A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of degrading common phenoxyacetic acid herbicides like 2,4-D and MCPA. mdpi.com Genera such as Pseudomonas, Alcaligenes, Cupriavidus, and Sphingomonas are frequently implicated in the breakdown of these herbicides. nih.govnih.govfrontiersin.org These microorganisms produce specific enzymes that catalyze the degradation process. A key enzyme in the degradation of many phenoxyacetic acids is α-ketoglutarate-dependent dioxygenase (encoded by the tfdA gene), which initiates the breakdown by cleaving the ether linkage of the herbicide molecule. mdpi.comnih.govnih.gov

While no specific microorganisms have been identified for the degradation of 2-(4-Bromo-2-methylphenoxy)acetic acid, it is plausible that some of the same microbial groups and enzymatic systems involved in the degradation of other phenoxyacetic acids could play a role. The presence of a bromine atom, however, may influence the susceptibility of the molecule to microbial attack.

The microbial degradation of halogenated aromatic compounds typically involves a series of enzymatic reactions. For phenoxyacetic acids, the initial step is often the cleavage of the ether bond, which separates the aromatic ring from the acetic acid side chain. core.ac.uk This is followed by hydroxylation of the resulting phenol (B47542). core.ac.uk

The subsequent and critical step is the cleavage of the aromatic ring, which is an oxygen-dependent process catalyzed by dioxygenase enzymes. core.ac.uk This ring cleavage breaks down the stable aromatic structure into aliphatic intermediates that can then be further metabolized by the microorganism to yield energy and cellular components. researchgate.net In the case of halogenated compounds, a dehalogenation step is necessary to remove the halogen substituent (in this case, bromine). This can occur either before or after the ring cleavage.

Abiotic Environmental Transformation Processes (e.g., Hydrolysis, Photolysis)

In addition to microbial activity, abiotic processes can contribute to the transformation of phenoxyacetic acid herbicides in the environment.

Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain chemical structures. For phenoxyacetic acids, hydrolysis of ester formulations to the corresponding acid is a significant transformation pathway. researchgate.net The rate of hydrolysis is influenced by pH and temperature.

Photolysis , or degradation by sunlight, can also play a role in the breakdown of these herbicides, particularly in surface waters. nih.gov The effectiveness of photolysis depends on the light absorption properties of the molecule and the intensity of solar radiation. For some related compounds, photolysis has been shown to be a relevant degradation pathway. researchgate.net

Environmental Persistence and Mobility in Different Media (Soil, Water)

The persistence of a pesticide in the environment is often described by its half-life, the time it takes for half of the initial amount to degrade. oregonstate.edu Phenoxyacetic acids generally have moderate persistence in soil, with half-lives that can range from days to months, largely dependent on the rate of microbial degradation. researchgate.netjuniperpublishers.com

The mobility of these herbicides in soil and their potential to leach into groundwater is influenced by their water solubility and their tendency to adsorb to soil particles. oregonstate.edu Phenoxyacetic acids are generally water-soluble and have a low to moderate affinity for soil organic matter, which can make them relatively mobile in the soil profile. nih.govnih.gov Factors such as soil type, organic matter content, and pH can significantly affect their movement. core.ac.uk

Interactive Data Table: General Properties Influencing Environmental Fate of Phenoxyacetic Acid Herbicides

| Property | General Influence on Environmental Fate | Factors Affecting the Process |

| Microbial Degradation | Primary pathway for dissipation in soil and water. | Microbial population, temperature, pH, oxygen, nutrients. |

| Hydrolysis | Chemical breakdown in water, particularly for ester forms. | pH, temperature. |

| Photolysis | Degradation by sunlight, mainly in surface waters. | Light intensity, presence of sensitizing agents. |

| Soil Adsorption (Koc) | Affects mobility; higher adsorption leads to lower mobility. | Soil organic matter content, clay content, pH. |

| Water Solubility | Influences potential for runoff and leaching. | pH (for acidic compounds). |

| Half-life (t½) | Measure of persistence in a specific medium. | Combination of all degradation processes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.